N-Methyl-D-leucyl-D-valyl-D-phenylalanyl-D-phenylalanyl-D-LeucinaMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-leucyl-D-valyl-D-phenylalanyl-D-phenylalanyl-D-LeucinaMide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-leucyl-D-valyl-D-phenylalanyl-D-phenylalanyl-D-LeucinaMide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly methionine and cysteine residues.
Reduction: Reduction reactions can be used to reduce disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or performic acid are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield reduced peptides with free thiol groups .
Scientific Research Applications
N-Methyl-D-leucyl-D-valyl-D-phenylalanyl-D-phenylalanyl-D-LeucinaMide has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and to investigate peptide-protein interactions.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-Methyl-D-leucyl-D-valyl-D-phenylalanyl-D-phenylalanyl-D-LeucinaMide involves its interaction with amyloid beta-protein, inhibiting its aggregation. This inhibition is believed to reduce the formation of amyloid plaques, which are characteristic of Alzheimer’s disease. The compound targets specific molecular pathways involved in amyloid beta-protein aggregation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-D-leucyl-D-valyl-D-phenylalanyl-D-phenylalanyl-D-Leucinamide: This compound is structurally similar and shares similar properties and applications.
PPI-1019: Another peptide compound with similar therapeutic potential for neurodegenerative diseases.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which confers distinct biological activity and therapeutic potential. Its ability to inhibit amyloid beta-protein aggregation sets it apart from other peptides with similar structures .
Properties
Molecular Formula |
C36H54N6O5 |
---|---|
Molecular Weight |
650.9 g/mol |
IUPAC Name |
4-methyl-2-[[2-[[2-[[3-methyl-2-[[4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanamide |
InChI |
InChI=1S/C36H54N6O5/c1-22(2)18-27(32(37)43)39-34(45)29(20-25-14-10-8-11-15-25)40-35(46)30(21-26-16-12-9-13-17-26)41-36(47)31(24(5)6)42-33(44)28(38-7)19-23(3)4/h8-17,22-24,27-31,38H,18-21H2,1-7H3,(H2,37,43)(H,39,45)(H,40,46)(H,41,47)(H,42,44) |
InChI Key |
TUSUWHFYKZZRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.